molecular formula C12H18N2O2S B1414815 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018288-47-5

2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B1414815
CAS RN: 1018288-47-5
M. Wt: 254.35 g/mol
InChI Key: GJIRDKCYVZWFCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Potential as Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

Research indicates that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, similar to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, are potent inhibitors of PNMT. These derivatives have been found to possess high PNMT inhibitory potency and selectivity. The compounds are also predicted to penetrate the blood-brain barrier, making them relevant for neurological studies (Grunewald, Romero, & Criscione, 2005).

Synthesis Methods and Chemical Transformations

Studies have developed new methods for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine. These methods, such as the tert-butyl hydroperoxide mediated cycloaddition, provide efficient routes for forming complex chemical structures, which are significant in pharmaceutical drug development (Zhang et al., 2016).

Application in Anticancer Research

Derivatives of 1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, have been studied as potential anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential use in cancer research and treatment (Redda, Gangapuram, & Ardley, 2010).

Role in Organic Synthesis

The chemical structure of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is closely related to that of 1,2,3,4-tetrahydroisoquinoline, which is utilized in various organic synthesis reactions. These include redox-neutral annulations and dual C-H bond functionalization, highlighting the compound's significance in the development of new synthetic methodologies (Zhu & Seidel, 2017).

Development of Specific Bradycardic Agents

Research on 1,2,3,4-tetrahydroisoquinoline derivatives, similar to the structure of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, has led to the synthesis of compounds with potential as specific bradycardic agents. These compounds have shown significant activity in reducing heart rate without adversely affecting blood pressure (Kakefuda et al., 2003).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. Safety data sheets are a good source of this information .

Future Directions

This would involve looking at current research on the compound and identifying areas where further study is needed .

properties

IUPAC Name

2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRDKCYVZWFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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